molecular formula C12H19ClN2O B1521202 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride CAS No. 1193388-92-9

4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride

Cat. No.: B1521202
CAS No.: 1193388-92-9
M. Wt: 242.74 g/mol
InChI Key: BHANTUNKVXOITI-UHFFFAOYSA-N
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Description

4-Amino-N-(2-methylbutan-2-yl)benzamide hydrochloride is a chemical compound with the molecular formula C₁₂H₁₈N₂O·HCl and a molecular weight of 242.75 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the reaction of 2-methylbutan-2-amine with benzoyl chloride in the presence of a suitable base such as triethylamine. The reaction mixture is then subjected to hydrolysis to yield 4-amino-N-(2-methylbutan-2-yl)benzamide, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(2-methylbutan-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 4-nitro-N-(2-methylbutan-2-yl)benzamide.

  • Reduction: Formation of 4-amino-N-(2-methylbutan-2-yl)benzamide.

  • Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

4-Amino-N-(2-methylbutan-2-yl)benzamide hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand protein interactions.

  • Industry: It can be used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 4-amino-N-(2-methylbutan-2-yl)benzamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific molecular targets involved.

Comparison with Similar Compounds

4-Amino-N-(2-methylbutan-2-yl)benzamide hydrochloride is similar to other benzamide derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • 4-Amino-N-(tert-pentyl)benzamide

  • N-(4-((4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide

These compounds share the benzamide core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4-amino-N-(2-methylbutan-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9;/h5-8H,4,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHANTUNKVXOITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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